![molecular formula C14H16N2O2 B2907033 {1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol CAS No. 1485610-78-3](/img/structure/B2907033.png)
{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol
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Description
This compound is a yellowish solid . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Synthesis Analysis
Benzofuran compounds are synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis
Benzofuran compounds are involved in various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Physical And Chemical Properties Analysis
This compound is a yellowish solid with a melting point of 47–51°C . The refractive index is n20/D 1.566 .Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .
Mode of Action
It is known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy . This suggests that the compound may interact with its targets by modulating ion channels, thereby affecting the electrical activity of cells.
Biochemical Pathways
Given the biological activities of benzofuran compounds, it can be inferred that the compound may affect pathways related to cell proliferation, oxidative stress, and viral replication .
Result of Action
It is known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . This suggests that the compound may have a broad range of effects at the molecular and cellular level.
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-10-12-8-15-16(9-12)5-3-11-1-2-14-13(7-11)4-6-18-14/h1-2,7-9,17H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVCNGGOHXOESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN3C=C(C=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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